molecular formula C22H17NO3 B2690260 (Z)-6-((2-methylbenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one CAS No. 620548-75-6

(Z)-6-((2-methylbenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one

Cat. No.: B2690260
CAS No.: 620548-75-6
M. Wt: 343.382
InChI Key: VKAZUUYDQXVMMI-MTJSOVHGSA-N
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Description

(Z)-6-((2-methylbenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C22H17NO3 and its molecular weight is 343.382. The purity is usually 95%.
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Biological Activity

(Z)-6-((2-methylbenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the synthesis, biological properties, and mechanisms of action associated with this compound, drawing on diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves a multi-step process utilizing various reagents and conditions. For instance, the compound can be synthesized through a reaction involving benzofuran derivatives and pyridine-based reagents under controlled conditions. The detailed synthetic pathway is crucial for understanding the structure-activity relationship (SAR) of the compound.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays using various cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer), revealed an IC50 value of approximately 40.89 μg/mL against A549 cells, indicating moderate cytotoxicity and potential as an anticancer agent .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (μg/mL)Mechanism of Action
A54940.89Induction of apoptosis
HepG2Not specifiedInhibition of cell proliferation

The mechanism of action appears to involve the induction of apoptosis via mitochondrial pathways, as evidenced by increased levels of pro-apoptotic markers in treated cells.

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity against various bacterial strains. Studies have reported minimum inhibitory concentrations (MICs) indicating effective inhibition against Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of activity .

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMIC (mg/mL)Activity Type
Staphylococcus aureus0.25Bactericidal
Escherichia coli0.5Bacteriostatic

The antimicrobial mechanism may involve disruption of bacterial cell membranes or inhibition of specific metabolic pathways, although further studies are needed to elucidate these mechanisms fully.

Case Studies

  • Anticancer Research : In a study conducted by Koca et al., the compound was evaluated alongside established chemotherapeutics like cisplatin, demonstrating superior efficacy in inhibiting HepG2 cell growth by up to 1.5 times compared to the control . This suggests potential for development as a therapeutic agent in liver cancer treatment.
  • Antimicrobial Evaluation : A separate investigation into the antimicrobial properties revealed that the compound exhibited significant activity against resistant strains of Staphylococcus aureus, highlighting its potential utility in treating infections caused by antibiotic-resistant bacteria .

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of benzofuran derivatives. For instance, compounds similar to (Z)-6-((2-methylbenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one have shown significant inhibition of pro-inflammatory cytokines such as tumor necrosis factor (TNF), interleukin 1 (IL-1), and IL-8. One study reported reductions of 93.8%, 98%, and 71%, respectively, demonstrating the compound's potential in managing chronic inflammatory disorders .

Analgesic Properties

The analgesic effects of benzofuran derivatives have been extensively researched. The molecular hybridization strategy, which combines different pharmacophoric fragments into a single scaffold, has been employed to enhance analgesic activity while minimizing side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). This approach aims to develop new analgesics with better gastrointestinal safety profiles .

Antioxidant Activity

Benzofuran derivatives are also recognized for their antioxidant properties. They can scavenge free radicals and protect cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders . The structural features of this compound may contribute to its efficacy in this regard.

Cancer Research

The compound's structure suggests potential applications in cancer therapy. Benzofuran derivatives have been studied for their cytotoxic effects against various cancer cell lines, indicating that this compound could be explored as a lead compound for developing novel anticancer agents .

Neuroprotective Effects

Research indicates that benzofuran compounds may exhibit neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases such as Alzheimer's disease. The ability to inhibit neuroinflammation is a critical mechanism through which these compounds may exert neuroprotective effects .

Organic Photovoltaics

The unique electronic properties of benzofuran derivatives make them suitable candidates for organic photovoltaic materials. Their ability to form stable charge-transfer complexes can enhance the efficiency of solar cells, paving the way for advancements in renewable energy technologies .

Sensors and Dyes

Due to their fluorescent properties, benzofuran derivatives can be utilized in sensor applications and as dyes in various industrial processes. Their tunable optical properties allow for customization according to specific application needs .

Data Summary Table

Application AreaKey FindingsReferences
Anti-inflammatoryReduces TNF, IL-1, IL-8 by up to 98%
Analgesic PropertiesHybridization enhances efficacy
Antioxidant ActivityScavenges free radicals
Cancer ResearchCytotoxic effects on cancer cell lines
Neuroprotective EffectsInhibits neuroinflammation
Organic PhotovoltaicsEnhances efficiency in solar cells
Sensors and DyesUtilizes fluorescent properties

Properties

IUPAC Name

(2Z)-6-[(2-methylphenyl)methoxy]-2-(pyridin-4-ylmethylidene)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO3/c1-15-4-2-3-5-17(15)14-25-18-6-7-19-20(13-18)26-21(22(19)24)12-16-8-10-23-11-9-16/h2-13H,14H2,1H3/b21-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKAZUUYDQXVMMI-MTJSOVHGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=CC3=C(C=C2)C(=O)C(=CC4=CC=NC=C4)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=NC=C4)/O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.